1-(2,2-Difluoroethyl)piperazine
Overview
Description
1-(2,2-Difluoroethyl)piperazine is a chemical compound with the molecular formula C₆H₁₂F₂N₂. It is a derivative of piperazine, where the piperazine ring is substituted with a 2,2-difluoroethyl group.
Scientific Research Applications
1-(2,2-Difluoroethyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to other bioactive piperazine derivatives.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to piperazine, which is known to act on the gaba (γ-aminobutyric acid) receptor .
Mode of Action
Piperazine is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Result of Action
Based on its structural similarity to piperazine, it may cause hyperpolarization of nerve endings, leading to flaccid paralysis .
Biochemical Analysis
Biochemical Properties
1-(2,2-Difluoroethyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, thereby influencing neurotransmission. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of GABA (gamma-aminobutyric acid) neurotransmitters in nerve cells, which can alter neuronal signaling and potentially lead to changes in behavior and cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a reversible inhibitor of acetylcholinesterase, thereby preventing the breakdown of acetylcholine and enhancing cholinergic signaling. Additionally, it may interact with other enzymes and receptors, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, in animal studies, single oral doses of this compound have been shown to cause neurotoxic symptoms at high concentrations, such as convulsions and restlessness .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted. These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential effects on metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these processes is crucial for determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and the exertion of its biochemical effects .
Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)piperazine typically involves the reaction of piperazine with 2,2-difluoroethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperazine reacts with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce any functional groups present on the piperazine ring.
Substitution: Nucleophilic substitution reactions are common, where the difluoroethyl group can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and bases or acids to catalyze the reactions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted piperazine derivatives .
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Chloroethyl)piperazine: Similar in structure but with a chloroethyl group instead of a difluoroethyl group. It has different reactivity and biological properties.
1-(2,2-Dichloroethyl)piperazine: Contains two chlorine atoms instead of fluorine, leading to different chemical behavior and applications.
1-(2,2-Difluoropropyl)piperazine: A longer alkyl chain with similar fluorine substitution, which can affect its physical and chemical properties .
The uniqueness of this compound lies in the presence of the difluoroethyl group, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2/c7-6(8)5-10-3-1-9-2-4-10/h6,9H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIARBLBYLGYCBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767609-14-3 | |
Record name | 1-(2,2-difluoroethyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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